molecular formula C8H10N2O B12869978 2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole

2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole

Cat. No.: B12869978
M. Wt: 150.18 g/mol
InChI Key: WLLBLEURTOIHAI-UHFFFAOYSA-N
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Description

2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole is a heterocyclic compound that features both an oxazole ring and a tetrahydropyridine ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the tetrahydropyridine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminotetrahydropyridine with an α-haloketone under basic conditions to form the oxazole ring . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives.

Scientific Research Applications

2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2,3,6-Tetrahydropyridin-5-yl)oxazole
  • 2-(1,2,3,4-Tetrahydropyridin-3-yl)oxazole
  • 2-(1,2,3,5-Tetrahydropyridin-4-yl)oxazole

Uniqueness

2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitrogen atom in the tetrahydropyridine ring and the presence of the oxazole ring confer distinct electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-5-yl)-1,3-oxazole

InChI

InChI=1S/C8H10N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h2,4-5,9H,1,3,6H2

InChI Key

WLLBLEURTOIHAI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=C1)C2=NC=CO2

Origin of Product

United States

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